m-PEG12-NHS ester

Descripción

Chemical Identity and Structural Characteristics

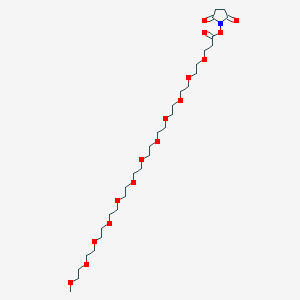

m-PEG12-NHS ester (molecular formula: $$ \text{C}{30}\text{H}{55}\text{NO}{16} $$) is a polyethylene glycol (PEG) derivative characterized by a methyl-terminated PEG chain and an N-hydroxysuccinimide (NHS) ester group at the opposing terminus. The compound’s structure comprises a dodecaethylene glycol ($$ \text{PEG}{12} $$) spacer, which confers hydrophilicity and aqueous solubility, linked to a reactive NHS ester capable of forming stable amide bonds with primary amines. The molecular weight of this compound is approximately 685.8 g/mol, with a purity typically exceeding 95%.

The SMILES notation ($$ \text{COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O} $$) and InChI key ($$ \text{ZMXRHHJWXLKMTL-UHFFFAOYSA-N} $$) provide precise representations of its atomic connectivity and stereochemistry. The NHS ester group ($$ \text{C}4\text{H}4\text{NO}_3 $$) facilitates covalent conjugation to amines under mild physiological conditions (pH 7–8.5), while the methyl-PEG moiety ensures biocompatibility and reduces immunogenicity.

Structural Features :

Historical Development of NHS-Activated PEG Derivatives

The synthesis of NHS esters dates to the mid-20th century, with Anderson and colleagues pioneering their use in peptide synthesis in 1963. Early applications focused on activating carboxylic acids for amide bond formation, but the integration of PEG spacers emerged later to address challenges in bioconjugation, such as poor solubility and immunogenicity of synthetic reagents.

Key Milestones :

- 1960s : Introduction of NHS esters for peptide coupling, enabling efficient amide bond formation without harsh conditions.

- 1980s : Development of PEGylated NHS esters to improve the pharmacokinetics of therapeutic proteins.

- 2000s : Advancements in branched and hyperbranched PEG-NHS polymers, enhancing multivalent conjugation capabilities.

The evolution of this compound reflects broader trends in bioconjugation chemistry, where modular PEG spacers of varying lengths (e.g., $$ \text{PEG}4 $$, $$ \text{PEG}8 $$, $$ \text{PEG}_{24} $$) were tailored to optimize steric effects and reaction kinetics. For instance, hyperbranched PEG-NHS polymers with >12 reactive sites demonstrated superior hydrogel formation compared to linear analogs, underscoring the importance of structural design in biomedical applications.

Role in Modern Bioconjugation Chemistry

This compound is a cornerstone of contemporary bioconjugation strategies, enabling precise modification of biomolecules and materials. Its applications span three primary domains:

1. Protein PEGylation :

The NHS ester reacts with lysine residues or N-terminal amines of proteins, conferring benefits such as:

- Enhanced serum half-life due to reduced renal clearance.

- Diminished immunogenicity by masking antigenic epitopes.

- Improved stability against proteolytic degradation.

2. Hydrogel Fabrication :

In crosslinked polymers, this compound serves as a crosslinker by reacting with amine-functionalized macromers. For example, acrylamide-PEG-NHS hydrogels exhibited 5-fold increases in tensile modulus and 90% reductions in enzymatic degradation, highlighting their utility in tissue engineering.

3. Surface Functionalization :

The compound is widely used to modify nanoparticles, biosensors, and medical implants. PEGylation reduces nonspecific protein adsorption and fouling, thereby enhancing device biocompatibility.

Reaction Mechanism :

The NHS ester undergoes nucleophilic attack by a primary amine, releasing N-hydroxysuccinimide and forming an amide bond ($$ \text{RCONHR'} $$). This reaction proceeds optimally in mildly alkaline buffers (e.g., 100 mM sodium bicarbonate, pH 8.5), with excess reagent ensuring high conjugation efficiency.

Table 1 : Key Physicochemical Properties of this compound

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55NO16/c1-35-6-7-37-10-11-39-14-15-41-18-19-43-22-23-45-26-27-46-25-24-44-21-20-42-17-16-40-13-12-38-9-8-36-5-4-30(34)47-31-28(32)2-3-29(31)33/h2-27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXRHHJWXLKMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Solubilization of m-PEG12-NHS Ester

The reagent’s solubility profile dictates a two-step dissolution process. First, this compound is dissolved in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at concentrations typically ranging from 10–50 mM . This organic phase ensures the stability of the NHS ester before dilution into an aqueous buffer. For example, a 10 mg/mL stock in DMSO can be further diluted into phosphate-buffered saline (PBS) at pH 7.4–9.0, maintaining the final organic solvent concentration below 10% to prevent protein denaturation.

Buffer Preparation

Reaction buffers must exclude primary amines (e.g., Tris, glycine) to prevent competitive inhibition. PBS (pH 7.4–9.0) is the most widely recommended buffer, though carbonate-bicarbonate buffers (pH 8.5–9.0) are also suitable for enhancing reaction kinetics. Prior to use, protein solutions should undergo dialysis or desalting into amine-free buffers to remove contaminants like azide or glycerol.

Conjugation Reaction Parameters

pH and Temperature Optimization

The NHS ester group reacts efficiently with primary amines (ε-amino groups of lysine or N-terminal amines) in pH 7.0–9.0 , with optimal activity at pH 8.0–8.5 . Lower pH values slow the reaction, while higher pH accelerates hydrolysis. Temperature control is equally critical: reactions are typically conducted at 4°C to balance reaction rate and hydrolysis. For instance, a study using MAL-dPEG®12-NHS ester demonstrated that maintaining the reaction at 4°C extended the NHS ester’s half-life to 2 hours at pH 8.0 , compared to 30 minutes at 25°C.

Molar Ratios and Reaction Time

The molar ratio of this compound to target protein depends on the number of accessible amines. A 5–10-fold molar excess of reagent is commonly used to ensure complete conjugation, though excessive PEGylation can lead to loss of protein activity. For a protein with 10 lysine residues, a 1:10 molar ratio (protein:PEG) may achieve 50–70% modification. Reaction times vary from 30 minutes to 2 hours , with agitation to ensure homogeneity.

Table 1: Reaction Conditions Across Protocols

| Parameter | BroadPharm | AxisPharm | Thermo Fisher |

|---|---|---|---|

| pH Range | 7.4–9.0 | 7.4–9.0 | 7.0–8.5 |

| Temperature | 4°C–25°C | 4°C–25°C | 4°C |

| Molar Excess (PEG:Protein) | 5–10:1 | 1–2:1 | 10:1 |

| Reaction Time | 1–2 hours | 30–60 minutes | 2 hours |

Quenching and Purification Methods

Reaction Quenching

Unreacted NHS esters are quenched by adding Tris-HCl (pH 7.4) or glycine to a final concentration of 50–100 mM . This step must occur promptly after the desired reaction time to prevent over-modification. For example, adding 1 M Tris (pH 8.0) at a 1:10 volume ratio effectively terminates the reaction within 15 minutes.

Purification Techniques

Purification aims to remove excess PEG reagent and byproducts. Size-exclusion chromatography (SEC) using columns equilibrated with PBS or Tris-buffered saline (TBS) is the gold standard. Alternatively, dialysis against PBS using membranes with a 3.5–10 kDa molecular weight cutoff (MWCO) effectively separates PEGylated proteins from small molecules. Recent advancements include tangential flow filtration (TFF) , which scales efficiently for industrial applications.

Troubleshooting Common Issues

Incomplete Conjugation

Low conjugation efficiency often stems from insufficient molar excess of PEG reagent or suboptimal pH . Increasing the PEG:protein ratio to 20:1 or adjusting the buffer to pH 8.5 can enhance yield. Additionally, pre-treating proteins with reducing agents (e.g., TCEP) to break disulfide bonds may expose buried lysine residues.

Protein Aggregation

Aggregation during PEGylation is mitigated by maintaining low temperatures (4°C) and including stabilizers like sucrose (0.5 M) or arginine (0.1 M) in the reaction buffer. Post-conjugation, SEC or TFF removes aggregates while retaining monomeric PEG-protein conjugates.

Recent Advances and Research Findings

Recent studies highlight innovations in site-specific PEGylation using this compound. For instance, engineering proteins with non-natural amino acids (e.g., p-azidophenylalanine) allows orthogonal conjugation, reducing heterogeneity. Additionally, discrete PEGs (dPEG®) like those from Vector Laboratories offer monodisperse PEG chains, improving reproducibility in drug formulations.

Análisis De Reacciones Químicas

Reaction Mechanism with Primary Amines

The NHS ester group in m-PEG12-NHS ester reacts selectively with primary amines (e.g., lysine residues in proteins or amine-modified surfaces) under mildly alkaline conditions (pH 7.2–9.0). This nucleophilic substitution results in a stable amide bond and releases N-hydroxysuccinimide as a byproduct .

Key Reaction Steps :

-

Activation : The NHS ester is pre-activated, eliminating the need for carbodiimide catalysts.

-

Nucleophilic Attack : A primary amine’s lone pair attacks the carbonyl carbon of the NHS ester.

-

Bond Formation : A tetrahedral intermediate collapses, releasing NHS and forming an amide bond .

Table 1: Optimal Reaction Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| pH Range | 7.2–9.0 | |

| Temperature | 4°C (prolonged) to 25°C (rapid) | |

| Reaction Time | 0.5–4 hours | |

| Hydrolysis Half-Life | 4–5 hours (pH 7.0, 0°C) |

-

Hydrolysis Competition : NHS esters hydrolyze in aqueous solutions, with rates accelerating at higher pH. At pH 8.6 and 4°C, hydrolysis half-life drops to 10 minutes .

-

Quenching : Tris or glycine buffers terminate reactions by competing with unreacted NHS esters .

Protein PEGylation

This compound is widely used to PEGylate therapeutic proteins (e.g., antibodies, enzymes) to:

-

Enhance Solubility : PEG spacers reduce aggregation by shielding hydrophobic regions .

-

Prolong Circulation : PEGylation minimizes renal clearance and immunogenicity .

-

Stabilize Structure : Conjugation protects against proteolytic degradation .

Example : PEGylation of interferon-α with this compound increased its half-life from 4 hours to 40 hours in vivo .

Surface Functionalization

-

Nanoparticle Modification : NHS esters covalently attach targeting ligands (e.g., antibodies) to drug-loaded nanoparticles .

-

Biosensor Development : PEG spacers reduce non-specific binding on sensor surfaces .

Table 2: PEG-NHS Ester Variants

-

Branched PEGs : Provide higher surface coverage but may impede binding sites .

-

Longer PEGs (e.g., PEG24): Improve solubility but reduce conjugation efficiency due to increased flexibility .

Stability and Storage

-

Storage : −20°C in a desiccated, inert atmosphere to prevent hydrolysis .

-

Reconstitution : Use anhydrous DMSO or buffer (pH ≤ 7.0) to minimize pre-reaction hydrolysis .

Limitations and Mitigations

Aplicaciones Científicas De Investigación

Bioconjugation

Overview : Bioconjugation involves the covalent attachment of biomolecules to other molecules, enhancing their properties for therapeutic and diagnostic applications.

-

Protein PEGylation : m-PEG12-NHS ester is extensively used for the PEGylation of proteins, which improves their pharmacokinetics by increasing solubility and stability while reducing immunogenicity. This modification is crucial in developing therapeutic proteins that require prolonged circulation in the bloodstream.

Property Before PEGylation After PEGylation Solubility Low High Stability Low High Immunogenicity High Low - Case Study : A study demonstrated that PEGylated interferon-alpha showed improved pharmacodynamics compared to its unmodified counterpart, leading to better patient outcomes in hepatitis C treatment (Thermo Fisher Scientific) .

Drug Delivery Systems

Overview : this compound is utilized in formulating drug delivery systems that enhance the bioavailability of therapeutics.

- Nanoparticle Formulation : By conjugating this compound to nanoparticles, researchers can create drug carriers that evade the immune system and achieve targeted delivery. This application is particularly beneficial in cancer therapy where localized drug action is desired.

- Case Study : Research involving this compound-modified liposomes showed significant improvements in the delivery efficiency of chemotherapeutic agents, resulting in reduced side effects and enhanced therapeutic efficacy (PubChem) .

Diagnostics

Overview : The compound serves as a vital tool in the development of diagnostic assays.

- Labeling Biomolecules : this compound can be used to label antibodies or antigens, facilitating their detection in various immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay).

- Case Study : A study highlighted the use of PEGylated antibodies in ELISA formats, which demonstrated increased sensitivity and specificity for detecting biomarkers associated with diseases like cancer (Thermo Fisher Scientific) .

Surface Modification

Overview : The compound is employed to modify surfaces for improved biocompatibility and functionality.

- Assay Surfaces : Coating assay surfaces with this compound enhances the binding of biomolecules while minimizing non-specific interactions, crucial for accurate assay results.

- Case Study : Surface modifications using this compound have been shown to significantly reduce background noise in biosensors, improving detection limits and overall assay performance (Thermo Scientific) .

Research Applications

Overview : Beyond therapeutic uses, this compound is pivotal in various research settings.

- Protein Engineering : Researchers utilize this compound to engineer proteins with novel functionalities through site-specific modifications.

- Case Study : In a study focused on enzyme engineering, this compound was used to modify lysine residues on enzymes, resulting in enhanced catalytic activity and stability under harsh conditions (PubChem) .

Mecanismo De Acción

The mechanism of action of m-PEG12-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine. The NHS ester is highly reactive and forms a stable amide bond with the amine, resulting in the PEGylation of the target molecule. This modification can enhance the solubility, stability, and bioavailability of the target molecule by increasing its hydrodynamic volume and reducing non-specific interactions .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula: C₃₀H₅₅NO₁₆

- Molecular Weight : 685.75 g/mol

- CAS Numbers : 756525-94-7 and 2207596-93-6 (supplier-dependent variations) .

- Physical State : Pale yellow oil or powder, soluble in water and organic solvents (e.g., DMSO, DMF) .

- Storage : Requires storage at -20°C in dry, dark conditions to prevent hydrolysis of the NHS ester .

Comparison with Similar Compounds

The following analysis compares m-PEG12-NHS ester with structurally or functionally related PEG-based reagents.

Functional Group Variations

Key Differences :

- Heterobifunctionality : Maleimide-PEG12-NHS and DBCO-PEG-NHS enable dual targeting, unlike homofunctional this compound .

- Reaction Speed : Methyltetrazine-PEG12-NHS ester undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions, ideal for live-cell labeling .

PEG Chain Length Variations

Key Differences :

- Solubility : Longer PEG chains (e.g., PEG12 vs. PEG8) improve aqueous solubility and reduce aggregation .

- Steric Effects : Shorter chains (e.g., PEG8) are preferred for conjugating small molecules, while PEG12 is better for large biomolecules .

Reactivity and Stability

Key Differences :

- NHS Stability : All NHS esters are moisture-sensitive, requiring anhydrous storage .

- Maleimide Limitations : Maleimide groups are prone to hydrolysis and thiol exchange, limiting their use in reducing environments .

Commercial Availability and Purity

Actividad Biológica

m-PEG12-NHS ester is a polyethylene glycol (PEG) derivative that features an N-hydroxysuccinimide (NHS) ester functional group, making it a valuable tool in bioconjugation and drug development, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is noted for its ability to enhance the solubility and stability of conjugated biomolecules, facilitating targeted delivery and improved therapeutic efficacy.

- Molecular Formula : C32H59NO17

- Molecular Weight : 729.81 g/mol

- CAS Number : 2207596-93-6

- Purity : >90% upon shipping

The NHS ester group in this compound reacts specifically with primary amines, such as those found on lysine residues in proteins. This reaction forms stable amide bonds, allowing for the efficient pegylation of proteins and peptides. The hydrophilic nature of PEG helps to increase the solubility of the conjugated compound in aqueous environments, which is crucial for biological applications.

1. Synthesis of PROTACs

This compound serves as a linker in the synthesis of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. By connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein, this compound enhances the efficacy of these compounds.

2. Improved Stability and Solubility

The inclusion of PEG chains like m-PEG12 increases the overall stability and solubility of conjugated proteins, reducing aggregation in solution. This property is critical when formulating therapeutic proteins for clinical use.

| Property | Impact |

|---|---|

| Solubility | Enhanced solubility in physiological conditions due to PEG's hydrophilicity . |

| Stability | Reduced aggregation and improved shelf-life when stored . |

Case Study 1: HIV Inhibition

In a study involving the PIE12 trimer, researchers linked the peptide using this compound, resulting in a significant increase in potency against various HIV strains. The optimized linker length was found to be critical for maintaining high activity levels.

Case Study 2: Antibody Drug Conjugates (ADCs)

This compound has been explored for use in ADCs, where it facilitates the attachment of cytotoxic drugs to antibodies. The PEG linker improves circulation time and reduces immunogenicity, enhancing therapeutic effectiveness.

Research Findings

Recent studies have shown that different lengths of PEG linkers can significantly affect biological activity. For instance, while shorter linkers may enhance initial binding, longer linkers like m-PEG12 provide optimal balance between flexibility and steric hindrance.

| Linker Length | IC50 (nM) | Notes |

|---|---|---|

| PEG4 | 50 | High initial binding but reduced stability |

| m-PEG12 | 10 | Optimal potency with enhanced stability |

| PEG24 | 15 | Good stability but less effective than m-PEG12 |

Q & A

Q. How can researchers address challenges in achieving stoichiometric control during multi-site PEGylation using this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.